molecular formula C23H23FN4O2S B2843884 N-(3-fluoro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1173778-45-4

N-(3-fluoro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2843884
CAS No.: 1173778-45-4
M. Wt: 438.52
InChI Key: SJWURTBBXSKJED-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a synthetically designed small molecule of significant interest in oncology research, particularly in the investigation of targeted cancer therapies. Its core structure is based on the imidazoquinazolinone scaffold, a chemotype known to exhibit potent inhibitory activity against key tyrosine kinases. Compounds within this class have been extensively studied for their ability to interfere with crucial cell signaling pathways, such as the EGFR and VEGFR pathways, which are fundamental to tumor cell proliferation, survival, and angiogenesis. The specific molecular architecture of this compound, featuring the 2-isobutyl group and the thioacetamide linker to the 3-fluoro-4-methylaniline moiety, is engineered to enhance target binding affinity and selectivity. This strategic design aims to optimize its profile as a lead compound for the development of novel anticancer agents. Research applications for this compound primarily focus on exploring its mechanism of action in various cellular and biochemical assays, evaluating its efficacy in inhibiting tumor growth in preclinical models, and profiling its kinase selectivity to understand potential off-target effects. It serves as a critical tool compound for researchers deciphering the complexities of dysregulated kinase signaling in disease states and for advancing the discovery of next-generation targeted therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-13(2)10-19-22(30)28-21(26-19)16-6-4-5-7-18(16)27-23(28)31-12-20(29)25-15-9-8-14(3)17(24)11-15/h4-9,11,13,19H,10,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWURTBBXSKJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a complex organic compound with significant biological activity, particularly in the context of cancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H24FN4O2SC_{23}H_{24}FN_{4}O_{2}S, with a molecular weight of 438.5 g/mol. Its structure features a quinazoline core linked to a thioacetamide moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC23H24FN4O2SC_{23}H_{24}FN_{4}O_{2}S
Molecular Weight438.5 g/mol
CAS Number1173778-45-4

Target Enzymes

The compound primarily targets phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . Inhibition of these enzymes leads to significant alterations in cellular signaling pathways associated with cell growth and survival.

Biochemical Pathways

Inhibition of PI3K affects the AKT signaling pathway , which is critical for cell proliferation and survival. HDAC inhibitors induce epigenetic changes that can lead to apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits potent antiproliferative activity against various cancer cell lines. Notably:

  • MCF-7 (breast cancer) : IC50 values range from 5.70 to 8.10 µM.
  • HCT116 (colon cancer) : IC50 values range from 2.90 to 6.40 µM.

These values suggest that the compound is comparably effective against these cell lines when benchmarked against established chemotherapeutics like doxorubicin and erlotinib .

Case Studies

  • Cell Cycle Arrest : In studies involving HCT116 cells, treatment with the compound resulted in significant arrest at the G1 phase of the cell cycle. Flow cytometry analysis demonstrated a higher percentage of living cells (68.11%) in the G1 phase compared to untreated controls (53.95%) .
  • Apoptosis Induction : The compound has been shown to induce apoptosis through activation of caspases, leading to programmed cell death in treated cancer cells . Flow cytometric analysis using annexin-V labeling confirmed increased apoptotic cell populations following treatment.

Safety Profile

Preliminary safety assessments indicate that the compound exhibits a favorable safety profile with low cytotoxicity towards non-cancerous cell lines, suggesting potential for therapeutic use without significant off-target effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs based on core heterocyclic systems, substituent effects, and hypothetical functional properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Hypothesized Properties
N-(3-fluoro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide Imidazo[1,2-c]quinazolinone 3-fluoro-4-methylphenyl, thioether, isobutyl High lipophilicity (logP ~4.2*), potential kinase inhibition, moderate aqueous solubility
N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide Imidazo[1,2-a]benzimidazole Ethyl, oxo-group Lower logP (~2.8*), possible CNS activity due to smaller substituents
2,4-dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine Thienopyrimidine Dichloro, thienyl Enhanced electrophilicity, potential antiviral/anticancer activity
1-allyl-5-chloro-1H-1,2,4-triazole 1,2,4-Triazole Allyl, chloro Moderate logP (~1.5*), agrochemical or antimicrobial applications

*Estimated using fragment-based methods due to lack of experimental data in provided evidence.

Key Observations:

Thienopyrimidine derivatives (e.g., 2,4-dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine) exhibit stronger electrophilic character, favoring covalent binding to nucleophilic residues .

Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound may enhance metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., N-ethyl derivative), as fluorination often reduces oxidative degradation . The thioether linkage (-S-) could improve resistance to hydrolysis relative to ether or ester analogs, though this may reduce solubility in polar solvents .

Hydrogen Bonding and Crystal Packing: Etter’s graph set analysis (as discussed in ) suggests that the oxo-group in the imidazo-quinazolinone core may form hydrogen-bonded dimers (e.g., R₂²(8) motifs), influencing crystallinity and stability. This contrasts with 1,2,4-triazole derivatives, which typically form weaker C–H···N interactions .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely requires multi-step protocols, including thiol-alkylation and cyclocondensation, similar to methods for imidazo[1,2-a]benzimidazoles .
  • Data Gaps: No experimental bioactivity or crystallographic data is provided in the evidence. Structural comparisons are inferred from analogous systems. For instance, SHELX-based refinements (as in ) would be critical for resolving conformational details of the imidazo-quinazolinone core.
  • Hypothetical Applications : Based on substituent trends, the compound may target tyrosine kinases (e.g., EGFR) or act as a protease inhibitor, though validation requires empirical screening.

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the imidazo[1,2-c]quinazolinone core via cyclization of precursors like anthranilic acid derivatives under reflux conditions with catalysts such as triethylamine (TEA) .
  • Step 2: Introduction of the thioether group through nucleophilic substitution using mercaptoacetic acid derivatives, often in polar aprotic solvents (e.g., DMF) .
  • Step 3: Coupling the fluorophenylacetamide moiety via amide bond formation, optimized using carbodiimide-based coupling agents . Key challenges include minimizing by-products during cyclization and ensuring regioselectivity in thioether formation.

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR for confirming substituent positions and purity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: For resolving 3D structure and intermolecular interactions (e.g., hydrogen bonding), often using SHELX software for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent Selection: Use DMF or THF to enhance solubility of intermediates and reduce side reactions .
  • Catalyst Optimization: TEA or DMAP for efficient amide coupling, with monitoring via TLC to terminate reactions at optimal conversion .
  • Temperature Control: Maintain 60–80°C during cyclization to balance reaction rate and thermal decomposition . Advanced purification methods (e.g., preparative HPLC) may be required for isolating stereoisomers .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding affinity .
  • Structural Analysis: Compare X-ray structures with docking simulations to identify conformational changes affecting activity .
  • Metabolite Profiling: Use LC-MS to rule out off-target interactions or metabolic instability in cell-based vs. in vitro systems .

Q. What methodologies are critical for determining 3D structure and hydrogen bonding patterns?

  • X-ray Crystallography: Employ SHELX for high-resolution refinement, particularly for resolving disorder in flexible groups (e.g., isobutyl side chains) .
  • Graph Set Analysis: Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict packing behavior and stability .
  • DFT Calculations: Complement experimental data with computational models to assess electronic effects of fluorine substitution .

Methodological Challenges

Q. How can regioselectivity be ensured during thioether formation?

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc) on the quinazoline nitrogen to steer sulfur nucleophiles to the 5-position .
  • Kinetic Control: Use low temperatures (−20°C) and slow reagent addition to favor the desired regioisomer .

Q. What approaches mitigate solubility issues in biological assays?

  • Prodrug Design: Modify the acetamide group with hydrolyzable esters to enhance aqueous solubility .
  • Co-solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability without disrupting assay integrity .

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